An In-depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile
An In-depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile, a biaryl compound featuring a 4-aminopyridine moiety linked to a benzonitrile group. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed theoretical and practical framework. This includes a proposed synthetic route via Suzuki-Miyaura coupling, predicted physicochemical and spectroscopic properties, an analysis of its chemical reactivity, and a discussion of its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.
Introduction and Chemical Identity
4-(4-Aminopyridin-3-yl)benzonitrile is a heterocyclic aromatic compound with the chemical formula C₁₂H₉N₃. Its structure is characterized by a benzonitrile ring attached at its 4-position to the 3-position of a 4-aminopyridine ring. The presence of multiple functional groups—an amino group, a pyridine ring, and a nitrile group—imparts a rich and versatile chemical character to the molecule, making it an intriguing target for various chemical transformations and a potential scaffold in drug discovery and materials science.
Chemical Structure:
Figure 1: Chemical structure of 4-(4-Aminopyridin-3-yl)benzonitrile.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1258620-63-1 | [1][2] |
| Molecular Formula | C₁₂H₉N₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| IUPAC Name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
| InChI | 1S/C12H9N3/c13-12-5-6-15-8-11(12)9-1-3-10(7-14)4-2-9/h1-6,8H,13H2 | |
| InChIKey | LMXKFBBQTCXHDY-UHFFFAOYSA-N | |
| SMILES | Nc1cc(c2ccc(C#N)cc2)cncc1 |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized for the synthesis of biaryl compounds. The proposed synthetic strategy involves the coupling of a halogenated 4-aminopyridine derivative with 4-cyanophenylboronic acid.
Reaction Scheme:
Figure 2: Proposed synthetic route for 4-(4-Aminopyridin-3-yl)benzonitrile via Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
Materials:
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3-Bromo-4-aminopyridine
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4-Cyanophenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
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Base (e.g., Sodium carbonate, Potassium carbonate)
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Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware for organic synthesis
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the chosen base (2.0-3.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent and Catalyst Addition: Add the degassed solvent system to the flask. To this suspension, add the palladium catalyst (0.02-0.05 eq.).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to yield pure 4-(4-Aminopyridin-3-yl)benzonitrile.
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties are predicted based on the molecular structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 150-200 °C (Estimated range based on similar biaryl structures) |
| Boiling Point | > 400 °C (Decomposition may occur before boiling at atmospheric pressure) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in non-polar solvents and water. |
| pKa | The pyridine nitrogen is expected to have a pKa around 5-6, while the amino group's conjugate acid will have a pKa around 3-4. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the functional groups present in 4-(4-Aminopyridin-3-yl)benzonitrile.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Benzonitrile Ring): Two doublets are expected in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the benzonitrile ring, exhibiting an AA'BB' splitting pattern.
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Aromatic Protons (Pyridine Ring): Three distinct signals are anticipated for the protons on the pyridine ring. The proton at C2 (adjacent to the nitrogen) is expected to be the most downfield, likely above δ 8.0 ppm. The protons at C5 and C6 will appear in the aromatic region, with their chemical shifts influenced by the amino and aryl substituents.
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Amino Protons: A broad singlet corresponding to the two amino protons (-NH₂) is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Nitrile Carbon: A signal for the nitrile carbon (-C≡N) is expected in the range of δ 115-120 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the benzonitrile and aminopyridine rings. The carbon attached to the nitrile group and the carbons attached to the nitrogen atoms will have characteristic chemical shifts.
IR (Infrared) Spectroscopy:
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N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
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C≡N Stretching: A sharp, medium-intensity absorption band is anticipated around 2220-2230 cm⁻¹ for the nitrile group.
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C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region will be indicative of the aromatic ring stretching vibrations.
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C-H Stretching (Aromatic): Signals above 3000 cm⁻¹ will correspond to the C-H stretching of the aromatic rings.
Mass Spectrometry (MS):
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Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 195.08 or 196.09, respectively, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of HCN from the nitrile group or fragmentation of the pyridine ring.
Chemical Reactivity
The chemical reactivity of 4-(4-Aminopyridin-3-yl)benzonitrile is dictated by its three key functional groups: the 4-amino group, the pyridine ring, and the benzonitrile group.
Figure 3: Potential reaction pathways for 4-(4-Aminopyridin-3-yl)benzonitrile.
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Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization followed by substitution (Sandmeyer reaction).
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Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The amino group is an activating group and will direct electrophiles to the ortho and para positions relative to it.
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Reactions of the Benzene Ring: The benzene ring can also undergo electrophilic aromatic substitution, with the substitution pattern being influenced by both the nitrile group (meta-directing) and the aminopyridyl group.
Potential Applications
While specific applications for 4-(4-Aminopyridin-3-yl)benzonitrile have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development:
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Medicinal Chemistry: The 4-aminopyridine scaffold is present in the drug Dalfampridine, which is used to improve walking in patients with multiple sclerosis.[4] The benzonitrile moiety is also a common feature in many biologically active compounds. Therefore, this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents, potentially targeting ion channels or kinases.
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Materials Science: Biaryl compounds with nitrile functionalities are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The polar nature of the nitrile group and the extended π-system of the molecule could lead to interesting photophysical and electronic properties.
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Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
Safety and Handling
No specific toxicological data is available for 4-(4-Aminopyridin-3-yl)benzonitrile. However, based on the constituent functional groups, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Compounds containing the aminopyridine and benzonitrile moieties can be toxic and may cause irritation upon contact with skin, eyes, or upon inhalation.
Conclusion
4-(4-Aminopyridin-3-yl)benzonitrile is a structurally interesting molecule with significant potential for further investigation. This technical guide has provided a comprehensive, albeit largely theoretical, overview of its chemical properties, including a robust proposal for its synthesis. As a versatile building block, it holds promise for applications in drug discovery, materials science, and other areas of chemical research. It is hoped that this guide will stimulate further experimental work to elucidate the full potential of this compound.
References
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PubChem. 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. [Link]
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Wikipedia. 4-Aminopyridine. [Link]
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Home Sunshine Pharma. 4-Aminobenzonitrile CAS 873-74-5. [Link]
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ResearchGate. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021-10-15). [Link]
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
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De Gruyter. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019-07-23). [Link]


